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molecular formula C8H12O2 B8789919 1,4-Cyclooctanedione CAS No. 55794-45-1

1,4-Cyclooctanedione

Cat. No. B8789919
M. Wt: 140.18 g/mol
InChI Key: LZTHLBQVLFQNKK-UHFFFAOYSA-N
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Patent
US07019175B2

Procedure details

To 7.5 ml of acetic acid were added 336 mg (3.0 mmol) of cyclooctane, 60 mg (0.3 mmol) of N-hydroxysaccharin and 5.3 mg (0.015 mmol) of Co(acac)3. The resultant mixture was stirred under an oxygen atmosphere at a temperature of 60° C. for 24 hours. The products in the reaction mixture were analysed by gas chromatography, with cyclooctane being transformed, with a conversion of 77.5%, into cyclooctanone (selectivity 44%, yield 34%), cyclooctanol (selectivity 6.5%, yield 5%), 1,4-cyclooctanedione (selectivity 7%, yield 5.5%) and octanediacid (selectivity 21%, yield 16%).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
336 mg
Type
reactant
Reaction Step Three
Quantity
60 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Co(acac)3
Quantity
5.3 mg
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Yield
34%
Yield
5%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:9]N1[C:20](=[O:21])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)S1(=O)=O.[C:22]([OH:25])(=O)[CH3:23]>>[C:1]1(=[O:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:20]1([OH:21])[CH2:19][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:22]1.[C:22]1(=[O:25])[CH2:23][CH2:6][CH2:5][CH2:4][C:3](=[O:9])[CH2:2][CH2:1]1

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCCCC1
Step Three
Name
Quantity
336 mg
Type
reactant
Smiles
C1CCCCCCC1
Name
Quantity
60 mg
Type
reactant
Smiles
ON1S(=O)(=O)C2=CC=CC=C2C1=O
Name
Co(acac)3
Quantity
5.3 mg
Type
reactant
Smiles
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
C1(CCCCCCC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
C1(CCC(CCCC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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